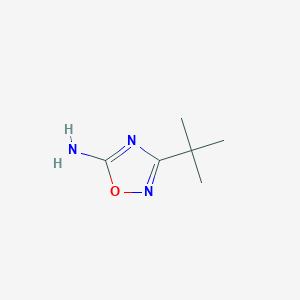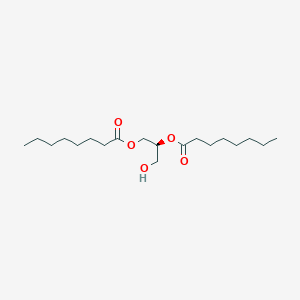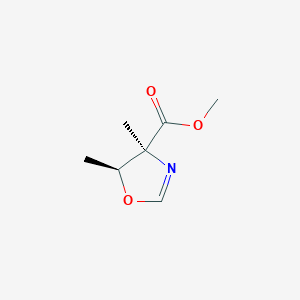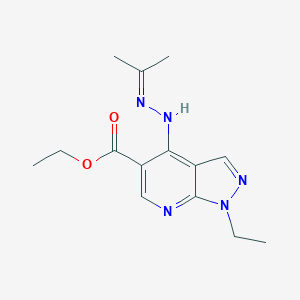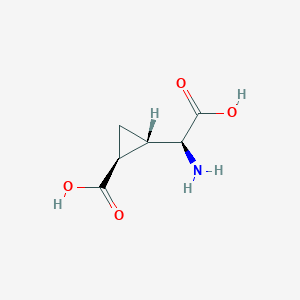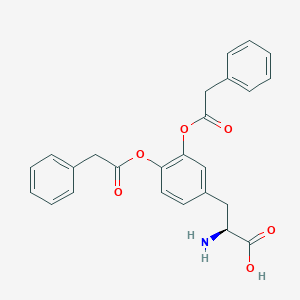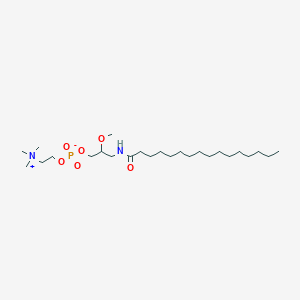
rac-3-Hexadecanamido-2-methoxypropyl phosphocholine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine involves multiple steps starting from specific precursors such as bis(2-acetoxy-3-hexadecyloxypropyl) disulfide or O,O-diethyl S(2-acetoxy-3-hexadecyloxypropyl) thiophosphate. These compounds undergo "one-pot" procedures resulting in the desired product with varied overall yields, demonstrating the complexity and efficiency of synthetic strategies employed (Młotkowska & Olejnik, 1995).
Molecular Structure Analysis
The molecular structure of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine is characterized by its racemic nature, indicating the presence of two enantiomers. The compound's structure is closely related to PAF analogs, with key functional groups contributing to its biological activity and interaction with cellular components.
Chemical Reactions and Properties
This compound participates in reactions typical of phosphocholines, such as enzymatic hydrolysis, which can influence its biological activity and functionality. Its chemical properties, such as reactivity towards specific enzymes, can be pivotal in understanding its potential applications in various fields (Valone, 1985).
Physical Properties Analysis
The physical properties of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine, including its solubility, melting point, and stability, are crucial for its application in different environments. These properties can affect its behavior in biological systems and its suitability for use in experimental and therapeutic settings.
Chemical Properties Analysis
Chemically, rac-3-Hexadecanamido-2-methoxypropyl phosphocholine exhibits properties characteristic of phospholipids, such as amphiphilicity, which allows it to interact with both lipophilic and hydrophilic environments. This dual nature facilitates its incorporation into cell membranes and its interaction with various biomolecules.
Młotkowska, B., & Olejnik, J. (1995). A Synthesis of rac‐S‐(2‐Acetoxy‐3‐hexadecyloxypropyl) thiophosphocholine, the isosteric and isopolar PAF analog. Liebigs Annalen, 1995(8), 1467-1470. Link to paper.
Valone, F. (1985). Inhibition of binding of the platelet-activating factor AGEPC to platelets by the AGEPC analog rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (CV-3988). Biochemical and biophysical research communications, 126(1), 502-508. Link to paper.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Metabolism in Neoplastic Cells
Rac-3-hexadecanamido-2-methoxypropyl phosphocholine and similar unnatural alkyl phospholipids show cytotoxic responses in various neoplastic cells. This response is partly due to the accumulation of these compounds in tumor cells, attributed to the low activity of the alkyl cleavage enzyme in these cells. However, studies indicate that differences in the cellular activities of the alkyl cleavage enzyme are not responsible for the differential cytotoxic responses between normal and specific types of neoplastic cells toward these compounds. Instead, the cellular uptake of alkyl phospholipids could be a factor in the cytotoxic response of certain tumor cells (Hoffman, Hoffman, & Snyder, 1986).
Synthesis and Antineoplastic Properties
The synthesis of glycerophosphonocholine analogs of ether-linked lipids, such as rac-3-octadecyloxy-2-methoxy-propyl-phosphonocholine, has shown potential anti-cancer properties for the treatment of both leukemia and solid tumors. These glycerophosphonocholines inhibit thymidine uptake in various human leukemic cell lines and undifferentiated cervical carcinoma cells, demonstrating their promise as anti-cancer drugs (Salari, Howard, & Bittman, 1992).
Chemical Synthesis for Biological Applications
Chemical synthesis procedures have been developed for analogs of rac-3-hexadecanamido-2-methoxypropyl phosphocholine, contributing to the study of their biological activities. These synthetic processes are crucial for the investigation of the properties and potential therapeutic applications of these compounds (Das & Hajra, 1995).
In vitro Evaluation as Anti-HIV Agents
Certain synthetic lipids, including rac-3-octadecanamido-2-ethoxypropylphosphocholine, have been evaluated as potential anti-HIV-1 agents. These compounds exhibit activity by inhibiting a late step in HIV replication involving virus assembly and infectious virus production, representing a novel approach to AIDS treatment (Meyer et al., 1991).
Antitumor Activity and Cell Cycle Effects
Ether phospholipids, including rac-3-hexadecanamido-2-methoxypropyl phosphocholine, exhibit antitumor activity against various animal and human tumor cell lines. Studies have investigated their cytostatic activity and effects on different phases of the cell cycle in tumor cells, providing insights into their mechanisms of action in cancer treatment (Principe, Sidoti, & Braquet, 1992).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQVYDFXUECNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920962 | |
| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-3-Hexadecanamido-2-methoxypropyl phosphocholine | |
CAS RN |
112989-00-1 | |
| Record name | NSC 624871 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



